molecular formula C19H23NO5S B2452315 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine CAS No. 1795416-48-6

1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine

Cat. No.: B2452315
CAS No.: 1795416-48-6
M. Wt: 377.46
InChI Key: HWPVONVGGJHLBY-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with dimethyl groups, a methoxyphenyl sulfonyl group, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.

    Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a methoxyphenyl precursor using sulfonyl chloride in the presence of a base like pyridine.

    Formation of the Piperidinyl Methanone Moiety: The final step involves the coupling of the piperidine ring with the furan derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone moiety can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features allow it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The furan ring and methoxyphenyl sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl methanone moiety can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-13-12-18(14(2)25-13)19(21)20-10-8-17(9-11-20)26(22,23)16-6-4-15(24-3)5-7-16/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPVONVGGJHLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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